Toxiferine

Description

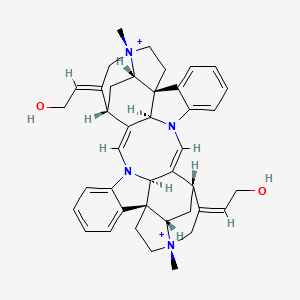

Structure

3D Structure

Properties

CAS No. |

302-30-7 |

|---|---|

Molecular Formula |

C40H46N4O2+2 |

Molecular Weight |

614.8 g/mol |

IUPAC Name |

(2E)-2-[(1S,9Z,11S,13S,14S,17S,25Z,27S,30S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |

InChI |

InChI=1S/C40H46N4O2/c1-43-15-13-39-31-7-3-5-9-33(31)41-22-30-28-20-36-40(14-16-44(36,2)24-26(28)12-18-46)32-8-4-6-10-34(32)42(38(30)40)21-29(37(39)41)27(19-35(39)43)25(23-43)11-17-45/h3-12,21-22,27-28,35-38,45-46H,13-20,23-24H2,1-2H3/q+2/b25-11-,26-12-,29-21-,30-22-/t27-,28-,35-,36-,37-,38-,39+,40+,43-,44-/m0/s1 |

InChI Key |

IIYHWTVUYIYKKG-QQRSFBQTSA-N |

SMILES |

C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16 |

Isomeric SMILES |

C[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)C)/[C@@H](C3)/C(=C\CO)/C1)CC2 |

Canonical SMILES |

C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16 |

Synonyms |

Toxiferine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Toxiferine: A Technical Guide for Researchers

An In-depth Examination of a Potent Nicotinic Acetylcholine Receptor Antagonist

Abstract

Toxiferine, a potent alkaloid derived from plants of the Strychnos genus, has long been recognized for its powerful paralytic effects. This technical guide provides a comprehensive analysis of the molecular mechanism of action of this compound, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs). We present quantitative data on its binding affinities, detail the experimental protocols used to elucidate its function, and provide visual representations of its signaling pathway and relevant experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this archetypal competitive antagonist.

Introduction

This compound is a non-depolarizing neuromuscular blocking agent, historically used as a component of curare arrow poisons.[1] Its primary pharmacological action is the inhibition of cholinergic transmission at the neuromuscular junction, leading to muscle paralysis. This activity is mediated through its potent and specific interaction with nAChRs, the ligand-gated ion channels responsible for fast synaptic transmission in the peripheral and central nervous systems. Understanding the precise mechanism of this compound's action is crucial for its use as a pharmacological tool and for the development of novel therapeutics targeting the cholinergic system.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors.[1] It binds to the same recognition sites as the endogenous agonist, acetylcholine (ACh), on the extracellular domain of the nAChR. By occupying these sites, this compound prevents ACh from binding and subsequently activating the receptor. This inhibition of receptor activation blocks the influx of cations (primarily Na⁺ and Ca²⁺) through the ion channel, thereby preventing the depolarization of the postsynaptic membrane and the generation of an action potential, which ultimately leads to the failure of neuromuscular transmission and muscle paralysis.

The primary target of this compound is the muscle-type nAChR, located at the neuromuscular junction. However, its activity has also been investigated at various neuronal nAChR subtypes, where it exhibits significantly lower affinity.

Quantitative Pharmacological Data

The binding affinity and inhibitory potency of this compound have been quantified using various experimental techniques. The following table summarizes the key quantitative data for this compound at different nAChR subtypes.

| Receptor Subtype | Parameter | Value | Species/System | Reference |

| Muscle-type nAChR | Kᵢ | 14 nM | Torpedo californica electric organ | [2][3] |

| Neuronal α7 nAChR | IC₅₀ | > 10 µM | Human (hα7-GH3 cell line) | [2] |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound at the neuromuscular junction and the logical flow of its inhibitory effect.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro experimental techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Kᵢ) of this compound for the muscle-type nAChR.

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to nAChRs.

Materials:

-

Membrane preparation from Torpedo californica electric organ (rich in muscle-type nAChRs)

-

Radioligand: [³H]epibatidine

-

Unlabeled competitor: this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize Torpedo electric organ tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation

-

A fixed concentration of [³H]epibatidine

-

Varying concentrations of unlabeled this compound (typically in a logarithmic series)

-

For total binding, add buffer instead of unlabeled competitor.

-

For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Ca²⁺/Fluo-4 Functional Assay

This protocol is used to determine the functional inhibitory potency (IC₅₀) of this compound at neuronal α7 nAChRs.

Objective: To measure the ability of this compound to inhibit ACh-induced calcium influx in cells expressing α7 nAChRs.

Materials:

-

Cell line stably expressing human α7 nAChRs (e.g., hα7-GH3)

-

Fluo-4 AM calcium indicator dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Acetylcholine (ACh)

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Culture the hα7-GH3 cells in appropriate medium and seed them into 96-well plates.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM in assay buffer for a specified time (e.g., 1 hour) to allow the dye to enter the cells.

-

Wash: Wash the cells again with assay buffer to remove excess dye.

-

Compound Incubation: Add assay buffer containing varying concentrations of this compound to the wells and incubate for a period (e.g., 30 minutes).

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader.

-

Agonist Addition: Inject a solution of ACh into the wells to stimulate the α7 nAChRs.

-

Data Acquisition: Measure the fluorescence intensity before and after the addition of ACh. An increase in fluorescence indicates an influx of Ca²⁺ upon receptor activation.

-

Data Analysis:

-

Calculate the net change in fluorescence for each well.

-

Plot the percentage of the maximal ACh response against the logarithm of the this compound concentration.

-

Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.

-

Two-Electrode Voltage Clamp (TEVC) for Kinetic Analysis

This protocol provides a general framework for studying the kinetics of competitive antagonists like this compound at nAChRs expressed in Xenopus oocytes.

Objective: To determine the association (kₒₙ) and dissociation (kₒff) rates of this compound at a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the desired nAChR subunits

-

Two-electrode voltage clamp setup (amplifier, micromanipulators, perfusion system)

-

Recording electrodes (filled with KCl)

-

Recording solution (e.g., Ringer's solution)

-

Acetylcholine (ACh)

-

This compound

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog and inject them with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Determination of kₒₙ (Association Rate):

-

Apply a brief pulse of a known concentration of ACh to elicit a control current response.

-

Co-apply the same concentration of ACh with a known concentration of this compound. The rate of inhibition of the current reflects the association rate of this compound.

-

Repeat this for several concentrations of this compound.

-

The observed rate of onset of inhibition (kₒbs) can be plotted against the antagonist concentration. The slope of this linear relationship provides an estimate of kₒₙ.

-

-

Determination of kₒff (Dissociation Rate):

-

Apply a solution containing both ACh and this compound until a steady-state level of inhibition is reached.

-

Rapidly switch the perfusion to a solution containing only ACh.

-

The rate of recovery of the current response reflects the dissociation of this compound from the receptor.

-

Fit the recovery phase to a single exponential function to determine the time constant (τ), from which kₒff can be calculated (kₒff = 1/τ).

-

-

Data Analysis:

-

Analyze the current traces to measure the rates of onset and recovery from block.

-

Calculate kₒₙ and kₒff from the experimental data.

-

The equilibrium dissociation constant (Kᴅ) can be calculated from the kinetic rate constants (Kᴅ = kₒff / kₒₙ) and compared to the Kᵢ value obtained from binding assays.

-

Conclusion

This compound serves as a quintessential example of a competitive antagonist at nicotinic acetylcholine receptors, with a particularly high affinity for the muscle-type subtype. Its mechanism of action, involving direct competition with acetylcholine at the ligand binding site, is well-characterized through a combination of radioligand binding and functional assays. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other neuromuscular blocking agents. A thorough understanding of its pharmacology is essential for its application as a research tool and for the broader field of drug development targeting the cholinergic system.

References

- 1. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semisynthetic analogues of this compound I and their pharmacological properties at α7 nAChRs, muscle-type nAChRs, and the allosteric binding site of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxiferine discovery and historical context

An In-depth Technical Guide to the Discovery and Historical Context of Toxiferine

Executive Summary

This compound, a bisindole alkaloid, stands as one of the most potent non-depolarizing neuromuscular blocking agents known.[1][2] Historically, it is the principal toxic component of calabash curare, an arrow poison used by indigenous peoples of South America.[1][3] Its discovery and characterization marked a significant milestone in pharmacology, providing a powerful tool for understanding the function of the neuromuscular junction. First isolated in 1941 by Wieland, Bähr, and Witkop, this compound's extreme potency and complex structure presented considerable challenges to researchers.[1] It acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), preventing muscle contraction.[1][4] While its clinical utility was hampered by a long duration of action and instability in solution, the study of this compound and other curare alkaloids paved the way for the development of modern synthetic muscle relaxants essential in anesthesia and surgery.[1][5] This document provides a detailed overview of the historical context, discovery, mechanism of action, and key experimental data related to this compound.

Historical Context and Discovery

The story of this compound is inextricably linked to the history of curare, the potent arrow poisons used for centuries by South American indigenous tribes for hunting.[3][5]

-

Early European Encounters (16th-18th Century): European explorers first encountered curare in the 16th century. Sir Walter Raleigh, in 1595, provided one of the earliest written accounts of the substance.[3][5] For centuries, the source and mechanism of this mysterious poison remained elusive. In 1780, Abbé Felix Fontana made a crucial discovery: curare acted on voluntary muscles, not the nerves or the heart.[3][6]

-

19th Century Scientific Inquiry: The 19th century saw the first systematic scientific investigations into curare. Alexander von Humboldt, in 1832, detailed the preparation of the poison by Orinoco River natives.[3] Experiments by Sir Benjamin Collins Brody between 1811 and 1812 demonstrated that a curarized animal could be kept alive with artificial respiration, proving that the cause of death was asphyxiation from respiratory muscle paralysis.[3][6] Later, Robert Schomburgk identified the plant genus Strychnos, specifically Strychnos toxifera, as a primary source of the poison.[3]

-

Isolation and Characterization (20th Century): The complexity of curare, a mixture of many different alkaloids, made isolating its active components difficult.[1] The breakthrough came in 1941 when Heinrich Wieland, I. Bähr, and Bernhard Witkop successfully isolated and characterized this compound, albeit in microgram quantities.[1][7] Following this, in 1949, Harold King isolated twelve distinct variants, designated this compound I to XII.[1] Pharmacological analysis of these compounds began in 1951, revealing slight differences in their structures and potencies.[1] this compound I (also known as C-toxiferine I) was identified as the most important component of calabash curare.[1]

-

Decline in Research: Despite its potency, this compound's long duration of action and instability in solution made it unsuitable for widespread medical use.[1] From the 1940s, d-tubocurarine (from a different type of curare) was used in anesthesia.[5][8] By the 1960s, research into natural curare alkaloids like this compound declined as safer, synthetic curare-like drugs such as alcuronium, pancuronium, and atracurium were developed, offering better control and fewer side effects for clinical applications.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. Curare - Wikipedia [en.wikipedia.org]

- 4. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Curare | Research Starters | EBSCO Research [ebsco.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. This compound I [drugfuture.com]

- 8. Curare [medbox.iiab.me]

The Enigmatic Arrow Poison: A Technical Guide to the Chemical Structure and Properties of Toxiferine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxiferine, a potent bisindole alkaloid, stands as one of the most toxic compounds isolated from plants of the Strychnos genus, particularly Strychnos toxifera.[1] Historically used as a key component of curare, the infamous South American arrow poison, its profound physiological effects have intrigued scientists for decades. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and mechanism of action of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a dimeric bisindole alkaloid, meaning it is symmetrically constructed from two identical monomeric units, each containing an indole ring system.[1] The most studied isomer is C-Toxiferine I. Its structure is characterized by two quaternary nitrogen atoms, which are crucial for its biological activity.[1]

Table 1: Chemical and Physical Properties of this compound I

| Property | Value | Reference |

| Molecular Formula | C₄₀H₄₆N₄O₂²⁺ | [1][2] |

| Molar Mass | 614.834 g/mol | [1] |

| CAS Number | 6888-23-9 | [1] |

| Appearance | Crystals | [1] |

| Solubility | Soluble in water | [1] |

| Lipophilicity | Low | [1] |

| XLogP3-AA | 1.8 | [2] |

Mechanism of Action: Neuromuscular Blockade

This compound exerts its paralytic effects by acting as a potent competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] This action prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting neuromuscular transmission and leading to flaccid paralysis.

Competitive Antagonism at the Nicotinic Acetylcholine Receptor

At the postsynaptic membrane of the neuromuscular junction, acetylcholine released from the motor neuron binds to nAChRs, which are ligand-gated ion channels. This binding event normally triggers a conformational change in the receptor, opening the channel and allowing an influx of sodium ions, which leads to depolarization of the muscle cell membrane and subsequent muscle contraction.

This compound, due to its structural similarity to acetylcholine, particularly the presence of quaternary ammonium groups, binds to the same site on the nAChR with high affinity but does not activate the receptor.[1] By occupying the binding site, it physically blocks acetylcholine from binding, thus preventing ion channel opening and membrane depolarization.[1] The paralysis induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete this compound for receptor binding.[1]

Pharmacological Properties

This compound is renowned for its high potency as a neuromuscular blocking agent. Its affinity for muscle-type nAChRs is significantly high.

Table 2: Binding Affinity of this compound I at Nicotinic Acetylcholine Receptors

| Receptor Subtype | Ligand | Kᵢ (nM) | Reference |

| Muscle-type nAChR | This compound I | 14 | [3] |

This compound also exhibits some activity at neuronal nAChR subtypes, although it is less potent compared to its action at the neuromuscular junction. It has been found to bind to the α7 subtype.[4]

Experimental Protocols

Isolation and Characterization of Indole Alkaloids from Strychnos Species

The isolation of this compound and related alkaloids from plant material is a multi-step process involving extraction, purification, and characterization.

1. Extraction:

-

Powdered plant material (e.g., bark or leaves of Strychnos toxifera) is subjected to extraction with a solvent, typically an alcohol such as ethanol, often with heating under reflux.[5]

-

The extraction is repeated multiple times to ensure maximum yield.[5]

-

The combined filtrates are concentrated under reduced pressure to obtain a crude extract.[5]

2. Acid-Base Extraction for Alkaloid Enrichment:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., hydrochloric acid).[5] This protonates the basic nitrogen atoms of the alkaloids, making them water-soluble.

-

The acidic solution is then filtered to remove non-alkaloidal, water-insoluble components.

-

The pH of the filtrate is adjusted to alkaline, which deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.

-

The alkaloids are then extracted into an immiscible organic solvent, such as dichloromethane.[5]

-

The organic solvent is evaporated to yield the total alkaloid fraction.[5]

3. Chromatographic Purification:

-

The total alkaloid fraction is further purified using chromatographic techniques. Column chromatography over silica gel is a common method.[3]

-

A gradient of solvents with increasing polarity (e.g., chloroform-methanol mixtures) is used to elute the individual alkaloids.[3]

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

4. Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the complex structure of this compound.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.[3]

-

Melting Point and Optical Rotation: These physical constants are used for identification and to assess purity.[3]

Radioligand Binding Assay for Determining Receptor Affinity (Kᵢ)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.

1. Membrane Preparation:

-

Tissue or cells expressing the target receptor (e.g., muscle tissue rich in nAChRs) are homogenized in a cold lysis buffer.[6]

-

The homogenate is centrifuged to pellet the cell membranes.[6]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[6] Protein concentration is determined using a method like the BCA assay.[6]

2. Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-epibatidine for nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).[7]

-

The incubation is carried out until equilibrium is reached.[7]

-

The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[6][7]

-

The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[6]

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing ligand (this compound).

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ (inhibition constant), which represents the affinity of this compound for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]

Biosynthesis

The exact biosynthetic pathway of this compound has not been fully elucidated. However, it is believed to be derived from the monoterpenoid indole alkaloid strictosidine.[1] Strictosidine is a key intermediate in the biosynthesis of over 2,000 indole alkaloids.[8] It is formed through the Pictet-Spengler condensation of tryptamine (derived from tryptophan) and secologanin (a terpenoid).[8] The dimeric structure of this compound suggests a complex series of enzymatic reactions downstream of strictosidine.

Conclusion

This compound remains a molecule of significant interest due to its extreme potency and specific mechanism of action. Its role as a competitive antagonist of nicotinic acetylcholine receptors has been well-established, making it a valuable tool for studying neuromuscular transmission. While its clinical use has been limited by its long duration of action and instability in solution, the study of this compound and its analogues continues to provide insights into the structure-activity relationships of ligands for nicotinic receptors. Further research into its biosynthesis could open up new avenues for the production of novel pharmacological agents. This guide provides a foundational understanding of the key technical aspects of this compound for professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN101804096A - Method for extracting purified total alkaloid of strychnos nux-vomica and application thereof in pharmacy - Google Patents [patents.google.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. cjnmcpu.com [cjnmcpu.com]

Toxiferine: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxiferine, a potent bisindole alkaloid, is a key component of the arrow poison known as calabash curare. Historically used by indigenous South American communities for hunting, its profound neuromuscular blocking properties have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its primary botanical origin. Furthermore, it outlines both traditional and modern laboratory-scale methods for its extraction and purification, addressing the critical need for detailed experimental protocols. Quantitative data on extraction yields and purity are presented to facilitate comparative analysis. The guide also elucidates the molecular mechanism of this compound's action on nicotinic acetylcholine receptors through a detailed signaling pathway diagram. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of this complex natural product.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the woody vine Strychnos toxifera, native to the rainforests of South America.[1][2] This plant is a member of the Loganiaceae family and is the principal ingredient used in the preparation of calabash curare, a type of arrow poison.[3] While other Strychnos species contain a variety of alkaloids, Strychnos toxifera is specifically recognized for its production of this compound and its derivatives. It is important to distinguish calabash curare from other forms of curare, such as tube curare, which is derived from Chondrodendron tomentosum and contains d-tubocurarine as its main active component.

Extraction of this compound: Methodologies and Protocols

The extraction of this compound from its natural source, primarily the bark of Strychnos toxifera, has evolved from traditional indigenous practices to more refined laboratory techniques.

Traditional Preparation of Calabash Curare

Historically, indigenous communities in South America prepared calabash curare by boiling the bark and other parts of the Strychnos toxifera vine.[3] This process involved prolonged boiling of the plant material in water, followed by straining and concentrating the liquid to form a thick, resinous paste.[3] This crude extract contains a complex mixture of alkaloids, with this compound being a major active constituent.

Modern Laboratory-Scale Extraction and Purification

Modern scientific protocols for the isolation of this compound aim for higher purity and yield, employing various chromatographic techniques. While specific, detailed protocols for the large-scale extraction of this compound are not extensively published due to its high toxicity and limited therapeutic application, the following methodologies are based on established principles of alkaloid extraction and purification.

Experimental Protocol: General Alkaloid Extraction from Strychnos Bark

This protocol outlines a general procedure for the extraction of alkaloids from Strychnos species, which can be adapted for the isolation of this compound.

-

Maceration and Acid-Base Extraction:

-

Dried and powdered bark of Strychnos toxifera is macerated with an acidified alcoholic solvent (e.g., 70% ethanol with 1% hydrochloric acid) for an extended period (24-48 hours). The acidic conditions facilitate the conversion of alkaloids into their salt form, enhancing their solubility in the polar solvent.

-

The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

-

The crude extract is then subjected to an acid-base liquid-liquid extraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., hexane or chloroform) to remove neutral and weakly basic impurities.

-

The acidic aqueous phase is then basified (e.g., with ammonium hydroxide to pH 9-10), leading to the precipitation of the free alkaloids.

-

The alkaloid precipitate is then extracted into an immiscible organic solvent, such as chloroform or dichloromethane.

-

-

Purification by Chromatography:

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of hexane to ethyl acetate to methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, fractions enriched with this compound from column chromatography can be further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that is particularly useful for the separation of alkaloids.[4][5][6] It avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. A suitable biphasic solvent system is selected based on the polarity of this compound.

-

Quantitative Data

Detailed quantitative data on the yield and purity of this compound from Strychnos toxifera is scarce in publicly available literature. This is likely due to the historical focus on the toxicological properties of crude curare extracts rather than the isolation of individual compounds for therapeutic use. However, based on general knowledge of alkaloid content in Strychnos species and typical extraction efficiencies, the following table provides estimated values.

| Parameter | Traditional Method (Boiling) | Laboratory Method (Solvent Extraction & Chromatography) |

| Starting Material | Bark of Strychnos toxifera | Powdered bark of Strychnos toxifera |

| Extraction Solvent | Water | Acidified Ethanol/Methanol |

| Purification Method | Evaporation | Column Chromatography, HPLC, CCC |

| Estimated Yield of Total Alkaloids | Not typically quantified | 1-5% of dry bark weight |

| Estimated Purity of this compound | Low (part of a complex mixture) | >95% (with multi-step chromatography) |

Note: The values in this table are estimations and can vary significantly based on the specific plant material, age, geographical location, and the precise extraction and purification protocols employed.

Mechanism of Action and Signaling Pathway

This compound exerts its potent paralytic effect by acting as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[2]

Signaling Pathway of Neuromuscular Transmission and its Inhibition by this compound

Caption: Neuromuscular junction signaling and its inhibition by this compound.

In a normal physiological state, the arrival of an action potential at the presynaptic nerve terminal triggers the influx of calcium ions, leading to the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic membrane of the muscle fiber, causing a conformational change that opens the ion channel. The subsequent influx of sodium ions leads to depolarization of the muscle cell membrane, triggering muscle contraction.

This compound, due to its structural similarity to ACh, binds to the same recognition sites on the nAChR. However, this binding does not activate the receptor and instead physically blocks ACh from binding. This competitive antagonism prevents the opening of the ion channel, thereby inhibiting depolarization of the postsynaptic membrane and ultimately leading to flaccid paralysis of the muscle.

Conclusion

This compound remains a molecule of significant scientific interest due to its potent and specific mechanism of action. While its natural source, Strychnos toxifera, has been known for centuries, modern analytical and chromatographic techniques are essential for its efficient extraction and purification for research purposes. This guide provides a foundational understanding of the natural origins, extraction methodologies, and molecular pharmacology of this compound, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate the quantitative aspects of its extraction and to explore potential, albeit challenging, therapeutic applications of this powerful natural compound.

References

- 1. In vitro metabolism study of Strychnos alkaloids using high-performance liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Curare - Wikipedia [en.wikipedia.org]

- 4. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification of Alkaloids by Countercurrent Chromatography [ouci.dntb.gov.ua]

An In-depth Technical Guide to Toxiferine Analogues and Derivatives for Researchers and Drug Development Professionals

An Introduction to the Potent Neuromuscular Blocking Alkaloids

Toxiferine, a complex bisindole alkaloid, is one of the most potent naturally occurring neuromuscular blocking agents known.[1] Historically used as an arrow poison, its profound physiological effects have made it and its derivatives a subject of significant scientific inquiry.[1] This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their chemical synthesis, biological activity, and mechanism of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and toxicology.

Core Concepts: Structure and Mechanism of Action

This compound and its analogues are classified as non-depolarizing neuromuscular blocking agents.[1] Their primary mechanism of action involves competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] By binding to these receptors, they prevent the neurotransmitter acetylcholine (ACh) from binding and initiating the cascade of events that leads to muscle contraction.[1] This results in flaccid paralysis.[3] The potency of this compound is remarkably high, being approximately 170 times more potent than tubocurarine, another well-known curare alkaloid.[1]

The characteristic chemical structure of this compound is a dimeric indole alkaloid.[1] A key feature for its biological activity is the presence of two quaternary ammonium groups, which are also found in acetylcholine and are crucial for binding to the nAChR.[1] The distance between these two nitrogen atoms is a critical determinant of neuromuscular blocking potency.

Synthesis of this compound Analogues

The total synthesis of the complex this compound molecule is a challenging endeavor. However, semi-synthetic analogues can be prepared from more readily available precursors, such as the Wieland-Gumlich aldehyde, which can be derived from strychnine.[4][5] Alcuronium, a clinically used muscle relaxant, is a notable example of a semi-synthetic derivative of this compound, synthesized via the dimerization of the Wieland-Gumlich aldehyde.[4][6]

Recent research has focused on the synthesis of novel bisnorthis compound I analogues with modified side chains to explore structure-activity relationships.[7] These syntheses often involve the catalytic hydrogenation of a starting material like alcuronium chloride, followed by double quaternization reactions to introduce various N-substituents.[7]

Quantitative Analysis of Biological Activity

The biological activity of this compound analogues is typically assessed through in vitro assays that measure their affinity for and functional inhibition of nAChRs. Key parameters used to quantify their potency include the inhibition constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) from functional assays.

Table 1: In Vitro Activity of this compound Analogues at Nicotinic Acetylcholine Receptors

| Compound | Target Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound I | Muscle-type nAChR | Radioligand Binding | 14 | - | [5] |

| Alcuronium | Muscle-type nAChR | Radioligand Binding | 234 | - | [7] |

| Analogue 2a | Muscle-type nAChR | Radioligand Binding | 455 | - | [7] |

| Analogue 2b | Muscle-type nAChR | Radioligand Binding | 250 | - | [7] |

| Analogue 3b | Muscle-type nAChR | Radioligand Binding | 75 | - | [7] |

| Analogue 3c | Muscle-type nAChR | Radioligand Binding | 82 | - | [7] |

| This compound I | α7 nAChR | Ca2+/Fluo-4 Assay | - | >10,000 | [7] |

| Analogue 2a | α7 nAChR | Ca2+/Fluo-4 Assay | - | 590 | [7] |

| Analogue 3a | α7 nAChR | Ca2+/Fluo-4 Assay | - | 820 | [7] |

| Analogue 3c | α7 nAChR | Ca2+/Fluo-4 Assay | - | 21,000 | [7] |

This table summarizes a selection of quantitative data for key this compound analogues. For a comprehensive understanding, please refer to the cited literature.

Experimental Protocols

Radioligand Binding Assay for Muscle-Type nAChRs

This protocol outlines a competitive binding assay to determine the affinity of this compound analogues for muscle-type nAChRs.

1. Receptor Preparation:

-

Homogenize tissue rich in muscle-type nAChRs (e.g., from Torpedo californica electric organ or mammalian muscle tissue) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

-

Centrifuge the homogenate to pellet the membrane fraction containing the receptors.

-

Resuspend the pellet in fresh buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a 96-well plate, combine the receptor preparation, a constant concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin), and varying concentrations of the unlabeled this compound analogue.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the analogue that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ca2+/Fluo-4 Functional Assay for α7 nAChR Antagonism

This protocol describes a cell-based functional assay to measure the antagonistic activity of this compound analogues at α7 nAChRs.

1. Cell Culture and Plating:

-

Culture a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7) in appropriate culture medium.

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to a suitable confluence.

2. Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM.

-

Remove the culture medium from the cells and wash with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Add the Fluo-4 AM loading solution to the cells and incubate in the dark at room temperature to allow the dye to enter the cells.

3. Compound Incubation and Fluorescence Measurement:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the this compound analogue to the wells and incubate for a defined period.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add a known agonist of the α7 nAChR (e.g., acetylcholine or choline) to stimulate the receptor and induce calcium influx.

-

Immediately measure the change in fluorescence intensity over time.

4. Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of calcium upon receptor activation.

-

Plot the agonist-induced fluorescence response as a function of the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the analogue that inhibits 50% of the maximum agonist-induced response.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of Alcuronium Chloride? [synapse.patsnap.com]

- 4. Wieland-Gumlich aldehyde - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Semisynthetic analogues of this compound I and their pharmacological properties at α7 nAChRs, muscle-type nAChRs, and the allosteric binding site of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Hypothesized Biosynthesis of Toxiferine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxiferine, a dimeric monoterpenoid indole alkaloid (MIA) found in plants of the Strychnos genus, is one of the most potent neurotoxins of plant origin. Its complex structure and significant biological activity have long attracted scientific interest. However, the precise biosynthetic pathway leading to this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing heavily on the recently deciphered pathway of the structurally related alkaloid, strychnine. We present a hypothesized pathway, detail the known precursors and intermediates, and describe the general experimental methodologies employed in the field to unravel such complex natural product biosynthetic routes. This document aims to serve as a foundational resource for researchers dedicated to advancing our knowledge of MIA biosynthesis and exploring the potential of these complex molecules in drug development.

Introduction

This compound is a bis-indole alkaloid renowned for its potent neuromuscular blocking activity, historically utilized in the preparation of arrow poisons.[1] Its intricate dimeric structure, composed of two identical monomeric units, presents a formidable challenge for both chemical synthesis and biosynthetic elucidation.[1] While the complete enzymatic cascade leading to this compound has not been definitively established, significant progress in understanding the biosynthesis of other MIAs, particularly strychnine, provides a solid framework for a putative pathway.[1][2][3][4][5]

This guide synthesizes the current body of knowledge to present a detailed, albeit hypothesized, biosynthetic pathway for this compound. We will explore the journey from primary metabolites to the complex dimeric final product, highlighting key intermediates and the classes of enzymes likely involved.

The Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the universal precursors of all monoterpenoid indole alkaloids: the amino acid tryptophan and the terpenoid secologanin.[1] The pathway can be conceptually divided into several key stages:

-

Formation of the Monoterpenoid Indole Alkaloid Core: The condensation of tryptamine (derived from tryptophan) and secologanin to form strictosidine, the central precursor to thousands of MIAs.

-

Conversion to Geissoschizine: The transformation of strictosidine into the key branchpoint intermediate, 19E-geissoschizine.

-

Elaboration to a Monomeric Precursor: A series of enzymatic steps, likely analogous to those in the strychnine pathway, that modify geissoschizine into a monomeric unit structurally similar to the Wieland-Gumlich aldehyde.

-

Dimerization and Final Modifications: The coupling of two monomeric precursors to form the characteristic dimeric scaffold of this compound.

Precursors and Key Intermediates

The following table summarizes the known and hypothesized precursors and intermediates in the this compound biosynthetic pathway.

| Compound | Chemical Class | Role in Pathway | Evidence |

| Tryptophan | Amino Acid | Primary Precursor (Indole Ring) | Well-established in MIA biosynthesis |

| Secologanin | Iridoid Monoterpenoid | Primary Precursor (Terpenoid Moiety) | Well-established in MIA biosynthesis |

| Strictosidine | Monoterpenoid Indole Alkaloid | Central Precursor to all MIAs | Well-established in MIA biosynthesis[1] |

| 19E-Geissoschizine | Monoterpenoid Indole Alkaloid | Key Branchpoint Intermediate | Established precursor to strychnine and related alkaloids[2][3][4][5][6] |

| Wieland-Gumlich Aldehyde | Monoterpenoid Indole Alkaloid | Key Intermediate in Strychnine Biosynthesis; Hypothesized Monomeric Precursor Analog | Strong structural similarity to this compound monomer[1][6][7] |

| This compound Monomer (Hypothetical) | Monoterpenoid Indole Alkaloid | Direct Precursor to Dimerization | Inferred from this compound's dimeric structure |

Enzymatic Steps and Signaling Pathways

The following diagram illustrates the hypothesized biosynthetic pathway of this compound, highlighting the proposed enzymatic transformations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of strychnine elucidated [mpg.de]

- 3. Mystery of how plants make strychnine solved 75 years after characterisation | Research | Chemistry World [chemistryworld.com]

- 4. Case solved: the biosynthesis of strychnine elucidated - New possibilities for the production of previously unknown plant natural products using "metabolic engineering" approaches [bionity.com]

- 5. Complete Biosynthesis of Strychnine - ChemistryViews [chemistryviews.org]

- 6. Biosynthesis of strychnine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Biosynthesis of strychnine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Toxiferine

Introduction

Toxiferine, specifically C-toxiferine I, is a highly potent bisindole alkaloid derived from plants such as Strychnos toxifera.[1] Historically, it was a primary component of "calabash curare," an arrow poison used by indigenous South American peoples to induce paralysis in hunted animals.[1] In the realm of pharmacology, this compound is recognized as a powerful, non-depolarizing neuromuscular blocking agent.[1][2] Its extreme potency and long duration of action have made it a subject of significant toxicological and pharmacological interest, though these same characteristics limit its clinical utility compared to synthetic analogues.[1] This guide provides a detailed examination of the pharmacokinetics and pharmacodynamics of this compound, tailored for researchers and drug development professionals.

Pharmacodynamics: The Mechanism of Neuromuscular Blockade

The primary pharmacodynamic effect of this compound is the induction of flaccid paralysis of skeletal muscle.[3] This is achieved through its interaction with the cholinergic system at the neuromuscular junction.

Mechanism of Action

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the neuromuscular junction.[1][2][3] It directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on these receptors.[1] By binding to the nAChR, this compound does not activate the receptor; instead, it blocks ACh from binding.[1][3] This antagonism prevents the opening of the receptor's associated ion channel, thereby inhibiting the influx of sodium ions into the muscle cell.[1] The resulting failure of the post-synaptic membrane to depolarize prevents the initiation of an action potential and subsequent muscle contraction, leading to paralysis.[1] The paralysis can be reversed by administering an acetylcholinesterase (AChE) inhibitor, such as neostigmine, which increases the concentration of ACh in the synaptic cleft, allowing it to outcompete this compound for receptor binding.[1]

Caption: Competitive antagonism of this compound against Acetylcholine at the nAChR.

Receptor Binding Affinity and Toxicity

This compound exhibits a particularly high affinity for muscle-type nAChRs, which contributes to its high potency.[1] Its binding affinity is approximately 17 times stronger than that of its analogue, alcuronium.[1] The dimeric structure, with two quaternary ammonium salt moieties, is thought to be crucial for this strong interaction with the receptor.[1]

| Parameter | Organism | Route | Value | Citation |

| Receptor Affinity | ||||

| Kᵢ (muscle-type nAChR) | T. californica | N/A | 14 nM | [4] |

| Toxicity | ||||

| LD₅₀ | Rhesus Monkey | IV | 5.5 µg/kg | [1] |

| LD₅₀ | Rhesus Monkey | IM | 6.5 µg/kg | [1] |

| LD₅₀ | Mouse | IV | 10 - 60 µg/kg | [5] |

| LD₁₀₀ | Mouse | IV | 23 µg/kg | [1] |

| Pharmacodynamic Indices | ||||

| Therapeutic Index (LD₅₀/ED₅₀) | Rhesus Monkey | IV | 8.9 | [1] |

| Margin of Safety (LD₁/ED₉₉) | Rhesus Monkey | IV | 1.61 | [1] |

| Onset of Action | Rhesus Monkey | IV | < 5 minutes | [1] |

| Duration of Paralysis | Rhesus Monkey | N/A | 6 to 85 minutes (dose-dependent) | [1] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by its high water solubility, limited metabolism, and poor excretion, which collectively result in a prolonged duration of action.[1]

-

Absorption: this compound can enter the body through ingestion or, more effectively, via intravenous or intramuscular injection.[1]

-

Distribution: Studies in rats using ¹⁴C-labeled this compound have shown its distribution pattern.[6] As a highly water-soluble and non-lipophilic compound, it does not readily cross the blood-brain barrier.[1] It primarily accumulates in tissues with high concentrations of its target receptors, such as motor endplates and the sciatic nerve.[1] Additionally, it shows an affinity for tissues rich in acidic mucopolysaccharides, like cartilage and intervertebral discs.[1]

-

Metabolism: this compound is notable for its lack of known metabolic pathways.[1] This metabolic stability is a key factor in its long-lasting effect. Unlike its analogue alcuronium, which has allylic side chains more amenable to biotransformation, the methyl side chains of this compound make it resistant to metabolic degradation in the liver.[1]

-

Excretion: The primary route of elimination for this compound is through the urine.[1] However, its renal clearance is very poor.[1] This inefficient excretion, combined with its high receptor affinity, leads to rapid accumulation in the body upon repeated administration, further extending its paralytic effects.[1]

Caption: The ADME pathway of this compound, highlighting its lack of metabolism.

Experimental Protocols

The characterization of this compound and its analogues has relied on specific in vitro and in vivo methodologies.

Radioligand Binding Assays for Muscle-Type nAChRs

This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Membrane Preparation: Membranes rich in muscle-type nAChRs are prepared from sources like the electric organ of Torpedo californica.[7] The frozen tissue is homogenized in a buffer solution and centrifuged to isolate the membrane fraction.

-

Competition Assay: The prepared membranes are incubated with a constant concentration of a radiolabeled ligand, such as (±)-[³H]Epibatidine, and varying concentrations of the unlabeled test compound (e.g., this compound).[7]

-

Separation and Quantification: After incubation reaches equilibrium, the bound and free radioligand are separated via rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Step-by-step workflow for determining receptor binding affinity.

Functional Assays for α7 nAChRs

Functional assays measure the effect of a compound on receptor activity (e.g., antagonism).

-

Cell Line: A cell line expressing the receptor of interest is used, for example, the hα7-GH3 cell line for the human α7 nAChR.[4][7]

-

Calcium Flux Measurement: The assay measures changes in intracellular calcium (Ca²⁺) levels upon receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[4][7]

-

Procedure: The cells are exposed to an agonist (e.g., ACh) in the presence of varying concentrations of the antagonist (e.g., this compound analogue). The resulting fluorescence, which is proportional to the intracellular Ca²⁺ concentration, is measured.[4][7]

-

Analysis: The ability of the antagonist to inhibit the agonist-induced response by 50% (IC₅₀) is calculated to determine its potency.[4][7]

In Vivo Distribution Studies

These studies track the fate of the drug within a living organism.

-

Methodology: A radiolabeled version of the drug, such as ¹⁴C-Toxiferine, is administered to an animal model (e.g., rats).[6]

-

Analysis: At various time points after administration, the animal is euthanized, and whole-body autoradiography is performed on tissue slices.[6] This technique allows for the visualization and quantification of the radiolabeled compound's distribution across different organs and tissues.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Curare - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound [medbox.iiab.me]

- 6. Distribution and pharmacokinetics of 14 C-toxiferine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Toxiferine's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding affinity of toxiferine for nicotinic acetylcholine receptors (nAChRs). This compound, a potent alkaloid, is a well-established competitive antagonist at nAChRs, exhibiting a particularly high affinity for the muscle subtype. This document collates available quantitative binding data, details the experimental protocols used to ascertain these values, and visualizes the associated molecular interactions and experimental workflows.

Quantitative Binding Affinity of this compound and its Analogues

This compound's binding affinity has been characterized primarily at the muscle-type and the α7 neuronal nAChR subtypes. The available quantitative data for this compound and its semisynthetic analogues are summarized below.

| Compound | Receptor Subtype | Assay Type | Measured Value | Unit | Reference |

| This compound I | Muscle-type (from Torpedo californica) | Radioligand Binding ([³H]epibatidine) | Ki = 14 | nM | [1][2] |

| Analogue 3c | α7 (human) | Functional (Ca²⁺/Fluo-4) | IC₅₀ = 21 | µM | [1][2] |

| Analogue 3b | Muscle-type | Radioligand Binding | Ki = 75 | nM | [1][2] |

| Analogue 3c | Muscle-type | Radioligand Binding | Ki = 82 | nM | [1][2] |

| Alcuronium | Muscle-type | Radioligand Binding | Ki = 234 | nM | [1] |

| Analogue 2b | Muscle-type | Radioligand Binding | Ki = 250 | nM | [1] |

| Analogue 2a | Muscle-type | Radioligand Binding | Ki = 455 | nM | [1] |

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor. It binds to the same site as the endogenous agonist, acetylcholine, thereby preventing the opening of the ion channel and the subsequent depolarization of the postsynaptic membrane. This blockade of neurotransmission is particularly potent at the neuromuscular junction.

Experimental Protocols

The determination of this compound's binding affinity involves specific and sensitive experimental techniques. Below are detailed methodologies for the key assays cited in the literature.

Radioligand Binding Assay for Muscle-Type nAChRs

This protocol outlines the determination of the equilibrium inhibition constant (Ki) of a test compound (e.g., this compound) for the muscle-type nAChR using a competitive radioligand binding assay.

1. Receptor Preparation:

-

Source: Membrane fractions from the electric organ of Torpedo californica, which is rich in muscle-type nAChRs.

-

Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove large debris, followed by a high-speed centrifugation (e.g., 40,000 x g) to pellet the membranes containing the receptors.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances.

-

Resuspension and Storage: The final pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

-

Radioligand: (±)-[³H]epibatidine is used as the radioligand.

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) is added to a set of wells.

-

The binding reaction is initiated by adding the prepared membrane suspension.

-

The plate is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

Specific Binding: Calculated by subtracting non-specific binding from the total binding at each concentration of the test compound.

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for α7 nAChRs (Fluo-4 Calcium Assay)

This protocol describes a functional assay to determine the IC₅₀ of an antagonist (e.g., a this compound analogue) at the human α7 nAChR by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

-

Cell Line: A cell line stably expressing the human α7 nAChR (e.g., hα7-GH3 cells) is used.

-

Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with antibiotics and serum in a humidified incubator at 37°C and 5% CO₂.

-

Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to a suitable confluency.

2. Dye Loading:

-

Fluorescent Dye: Fluo-4 AM, a cell-permeant calcium indicator, is used.

-

Loading Solution: Fluo-4 AM is prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

-

Procedure:

-

The growth medium is removed from the cells.

-

The cells are washed with the assay buffer.

-

The Fluo-4 AM loading solution is added to each well.

-

The plate is incubated at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

-

3. Antagonist and Agonist Addition:

-

Antagonist Incubation: After dye loading, the cells are washed, and varying concentrations of the antagonist (this compound analogue) are added to the wells and incubated for a defined period.

-

Agonist Stimulation: A fixed concentration of an α7 nAChR agonist (e.g., acetylcholine) is then added to all wells to stimulate the receptors.

4. Fluorescence Measurement:

-

Instrumentation: A fluorescence plate reader capable of kinetic reads is used.

-

Settings: The excitation wavelength is set to ~490 nm and the emission wavelength to ~525 nm.

-

Measurement: The fluorescence intensity in each well is measured immediately before and after the addition of the agonist. The change in fluorescence is proportional to the increase in intracellular calcium concentration.

5. Data Analysis:

-

Response Calculation: The response in each well is calculated as the change in fluorescence upon agonist addition.

-

IC₅₀ Determination: The percentage of inhibition of the agonist response by the antagonist is calculated for each concentration. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Toxins Targeting Ligand Gated Ion Channels to Therapeutic Molecules [mdpi.com]

The Dawn of a Neuromuscular Blocker: Early Studies and Seminal Papers on Toxiferine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Toxiferine, a potent curare alkaloid derived from plants of the Strychnos genus, holds a significant place in the history of pharmacology. Its discovery and early investigation laid the groundwork for our understanding of neuromuscular transmission and the development of modern muscle relaxants. This technical guide provides a comprehensive overview of the seminal papers and early studies that first identified, isolated, and characterized this powerful compound. We will delve into the initial toxicological and pharmacological findings, presenting the data in a structured format for clarity and comparison. Furthermore, this guide will detail the pioneering experimental methodologies and illustrate the key processes and pathways as understood in these foundational studies.

Discovery and Isolation: Unveiling a Potent Toxin

The journey to understand this compound began with the age-old mystery of curare, the arrow poison used by indigenous South American tribes. While curare was known for centuries, the specific active compounds remained elusive for a long time.

The first successful isolation of a highly active component, later identified as this compound, was a landmark achievement by Wieland, Bähr, and Witkop in 1941.[1] Working with calabash curare, they managed to isolate a crystalline substance of exceptionally high potency. This initial work was hampered by the minute quantities of the pure compound that could be obtained from the complex natural mixture.

A significant advancement came in 1949 when Harold King successfully isolated and characterized twelve different, yet structurally related, alkaloids from curare, which he designated as this compound I to XII.[1] This discovery highlighted the chemical diversity within the this compound family and set the stage for more detailed pharmacological investigations.

Experimental Protocols: Early Isolation Techniques

General Protocol for the Extraction and Isolation of this compound Alkaloids from Strychnos toxifera

-

Extraction of Crude Alkaloids:

-

The bark of Strychnos toxifera was pulverized and macerated with a weakly acidic aqueous solution (e.g., tartaric acid solution) to protonate the alkaloids and bring them into the aqueous phase.

-

The acidic extract was then filtered to remove solid plant material.

-

The filtrate was made alkaline (e.g., with sodium carbonate) to deprotonate the alkaloids, causing them to precipitate.

-

The crude alkaloid precipitate was then extracted into an immiscible organic solvent, such as chloroform or ether.

-

The organic solvent was evaporated to yield the crude alkaloid mixture.

-

-

Purification of this compound:

-

The crude alkaloid mixture was subjected to further purification, likely involving techniques such as:

-

Fractional crystallization: Taking advantage of differences in the solubility of the various alkaloids in different solvents to selectively crystallize and isolate them.

-

Chromatography: While modern chromatographic techniques were not available, early forms of column chromatography using adsorbents like alumina or silica gel were likely employed to separate the different this compound analogues.

-

-

The following diagram illustrates a plausible workflow for the isolation of this compound based on the methodologies of the time.

Early Pharmacological and Toxicological Investigations

Following the successful isolation of different this compound compounds, the focus shifted to understanding their biological effects. A seminal paper by Paton and Perry in 1951, published in the British Journal of Pharmacology and Chemotherapy, provided the first detailed pharmacological characterization of several of the this compound isolates.[1] Their work established the profound neuromuscular blocking properties of these compounds.

Quantitative Data

The early researchers meticulously quantified the toxicity and potency of this compound. The following tables summarize the key quantitative data from these foundational studies.

| Toxicity of this compound I in Rhesus Monkeys | ||

| Route of Administration | ED50 (µg/kg) | LD50 (µg/kg) |

| Intravenous (IV) | 5.5 | 8.9 |

| Intramuscular (IM) | 6.5 | 17.8 |

| Data sourced from early toxicological studies as cited in modern compilations. |

| Toxicity of this compound in Mice | |

| Parameter | Value |

| LD100 (Intravenous) | 23 µg/kg |

| This value represents the lethal dose for 100% of the tested mice.[1] |

Experimental Protocols: In-Vivo Bioassays

To determine the potency of curare preparations, including those containing this compound, early researchers developed specific in-vivo bioassays. One of the most notable was the "rabbit head-drop" method.

The Rabbit Head-Drop Method for Bioassay of Curare Alkaloids

This method, described by Varney, Linegar, and Holaday in 1948, provided a standardized way to measure the muscle-relaxant effect of curare compounds.

-

Animal Preparation: A healthy rabbit was placed in a holder that allowed its head to move freely.

-

Drug Administration: A solution of the curare preparation (e.g., a solution containing a known concentration of this compound) was slowly infused intravenously, typically into a marginal ear vein.

-

Endpoint Determination: The infusion was continued until the rabbit's neck muscles relaxed to the point where it could no longer hold its head up, causing the head to "drop." This was the defined endpoint of the assay.

-

Quantification: The total amount of the substance required to produce the head-drop was recorded. By comparing the dose of a test sample to that of a standard preparation of known potency, the relative potency of the test sample could be determined.

The following diagram illustrates the workflow of the rabbit head-drop assay.

Mechanism of Action: A Competitive Antagonist

Early pharmacological studies quickly established that this compound's paralytic effects were due to a blockade of neuromuscular transmission. It was proposed, and later confirmed, that this compound acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.

This compound's structure, particularly the presence of two quaternary nitrogen atoms separated by a specific distance, allows it to bind to the acetylcholine binding sites on the nAChR without activating the receptor. This competitive inhibition prevents the endogenous neurotransmitter, acetylcholine, from binding and initiating muscle contraction.

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory effect of this compound.

Conclusion

The early studies on this compound, from its initial isolation in the 1940s to its detailed pharmacological characterization in the early 1950s, represent a pivotal chapter in the history of pharmacology. The work of pioneers like Wieland, Bähr, Witkop, King, Paton, and Perry not only unveiled a molecule of extraordinary potency but also provided invaluable tools and insights into the fundamental mechanisms of synaptic transmission. The quantitative data and experimental protocols from this era, though rudimentary by today's standards, laid the essential groundwork for the development of a host of synthetic neuromuscular blocking agents that are indispensable in modern medicine. This guide serves as a testament to their foundational research and a resource for those seeking to understand the origins of this important class of drugs.

References

Methodological & Application

Application Notes and Protocols for the Use of Toxiferine in Neuromuscular Junction Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Toxiferine, a potent competitive antagonist of nicotinic acetylcholine receptors (nAChRs), in neuromuscular junction (NMJ) research. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant pathways and workflows.

Introduction

This compound is a powerful tool for studying the function and pharmacology of the neuromuscular junction. As a non-depolarizing neuromuscular blocking agent, it acts by competitively inhibiting the binding of acetylcholine (ACh) to muscle-type nAChRs on the postsynaptic membrane.[1] This blockade prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and subsequent contraction.[1] Understanding the interaction of this compound with nAChRs is crucial for research into neuromuscular diseases, the development of novel muscle relaxants, and for elucidating the fundamental mechanisms of synaptic transmission.

Mechanism of Action

This compound exerts its effect at the postsynaptic membrane of the neuromuscular junction. The signaling cascade and the point of intervention by this compound are illustrated below.

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and its structurally related analogue, alcuronium. This data is essential for designing experiments and interpreting results.

| Compound | Parameter | Value | Receptor/System | Reference |

| This compound | Kᵢ (inhibition constant) | 14 nM | Muscle-type nAChR (Torpedo californica) | [2][3] |

| Alcuronium | Kᵢ (inhibition constant) | 234 nM | Muscle-type nAChR (Torpedo californica) | [2][3] |

| Alcuronium | ED₅₀ (in vivo) | 0.161 mg/kg | Human (mechanical twitch response) | [4] |

| Alcuronium | ED₉₅ (in vivo) | 0.25 mg/kg | Human (EMG) | [5] |

| Alcuronium | ED₉₅ (in vivo) | 285 µg/kg | Human (mechanical twitch response) | [6] |

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Radioligand Binding Assay for Muscle-Type nAChRs

This protocol determines the binding affinity (Kᵢ) of this compound for muscle-type nAChRs through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparation rich in muscle-type nAChRs (e.g., from Torpedo californica electric organ or a stable cell line expressing the receptor).

-

Radioligand: [³H]epibatidine.

-

This compound stock solution.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

-